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Core Science & Biosynthesis

Foundational

In Vitro Biological Activity Profiling of the 2-Methyl-4-(pyrrolidin-3-yl)quinoline Scaffold: A Technical Guide

Executive Summary In modern medicinal chemistry, privileged scaffolds are essential for navigating complex polypharmacological landscapes. The 2-Methyl-4-(pyrrolidin-3-yl)quinoline core represents a highly versatile phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, privileged scaffolds are essential for navigating complex polypharmacological landscapes. The 2-Methyl-4-(pyrrolidin-3-yl)quinoline core represents a highly versatile pharmacophore. The quinoline ring provides a rigid, aromatic system capable of deep pocket insertion and hinge-region hydrogen bonding, while the basic pyrrolidin-3-yl moiety extends into solvent-exposed regions to form critical salt bridges.

This technical whitepaper provides an in-depth guide to the in vitro biological evaluation of this scaffold across three distinct therapeutic domains: neuropharmacology (GPCR antagonism), oncology (kinase inhibition), and virology (viral polymerase inhibition). For each domain, we detail the mechanistic rationale, field-proven step-by-step protocols, and the causality behind critical experimental design choices to ensure self-validating, high-fidelity data generation.

Neuropharmacological Profiling: 5-HT6 and D3 Receptor Antagonism

Mechanistic Rationale

Derivatives of the pyrrolidin-3-yl-quinoline scaffold have been extensively developed as dual 5-HT6 and D3 receptor antagonists for the treatment of multifactorial neurodegenerative disorders, such as Alzheimer's disease[1]. The quinoline core anchors into the orthosteric binding pocket via hydrophobic interactions, while the basic nitrogen of the pyrrolidine ring forms an indispensable salt bridge with the conserved aspartate residue (Asp3.32) in the transmembrane domain of these G-protein coupled receptors (GPCRs)[1].

G A 5-HT6 Receptor (GPCR) B G_s Protein Activation A->B Ligand Binding C Adenylyl Cyclase Stimulation B->C alpha-s Subunit D cAMP Accumulation C->D ATP Conversion

Figure 1: 5-HT6 receptor-mediated cAMP signaling pathway targeted by quinoline antagonists.

Protocol: Radioligand Binding Assay (HEK-293)

To determine the binding affinity ( Ki​ ) of the scaffold, a competitive radioligand binding assay is employed using [3H]-LSD[2].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest and homogenize HEK-293 cells stably expressing human recombinant 5-HT6 receptors.

  • Reaction Assembly: In a 96-well microplate, combine 100 µL of the membrane suspension (yielding 25 µg protein/well), 10 µL of [3H]-LSD (final concentration 1.5 nM), and the quinoline test compound[2].

  • Buffer Optimization: Conduct the reaction in a binding buffer comprising 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and 0.5 mM EDTA[2].

  • Incubation & Termination: Incubate the microplate at 37°C for 60 minutes to achieve thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration onto glass fiber filters, followed by three washes with ice-cold 50 mM Tris-HCl to remove unbound radioligand[2].

  • Detection: Dry the filters and quantify radioactivity using a liquid scintillation counter.

Causality & Self-Validation: The inclusion of 10 mM MgCl2 in the assay buffer is critical for stabilizing the high-affinity state of the 5-HT6 GPCR-G αs​ protein complex. Conversely, 0.5 mM EDTA acts as a protective chelator, sequestering trace divalent heavy metals that could otherwise catalyze lipid peroxidation of the membrane preparation or activate endogenous metalloproteases. To make this a self-validating system, non-specific binding is strictly defined using 5 µM methiothepin[2]; this internal control guarantees that the measured radioligand displacement is exclusively specific to the 5-HT6 orthosteric site.

Data Summary

Table 1: Representative Binding Affinities ( Ki​ ) for Dual GPCR Antagonism

Target ReceptorReference Ligand2-Methyl-4-(pyrrolidin-3-yl)quinoline Core ( Ki​ )
5-HT6Methiothepin15 - 27 nM
D3Haloperidol7 - 25 nM

Kinase Inhibition: Targeting DYRK1A/B

Mechanistic Rationale

Quinoline derivatives are potent ATP-competitive inhibitors of various kinases, notably DYRK1A and DYRK1B, which are key targets in oncology and Down syndrome[3]. The 2-methyl group on the quinoline ring dictates the specific orientation within the ATP-binding hinge region, while the pyrrolidin-3-yl moiety extends outward into the solvent channel, significantly enhancing both aqueous solubility and kinase selectivity[3].

G A 1. Kinase Reaction ATP -> ADP + Phosphoprotein B 2. ADP-Glo Reagent Depletes Unconsumed ATP A->B 60 min incubation C 3. Kinase Detection Reagent Converts ADP back to ATP B->C 40 min incubation D 4. Luciferase Reaction ATP + Luciferin -> Luminescence C->D 30-60 min incubation

Figure 2: Step-by-step workflow of the ADP-Glo™ Kinase Assay for DYRK1A profiling.

Protocol: ADP-Glo™ Kinase Assay

To precisely quantify kinase inhibition, the luminescent ADP-Glo™ assay is utilized to measure the ADP formed during the enzymatic reaction[4].

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well low-volume plate, combine 2 µL of purified DYRK1A enzyme, 2 µL of the specific substrate/ATP mix, and 1 µL of the quinoline inhibitor (or 5% DMSO vehicle) diluted in 1X kinase buffer[4]. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and incubate for 40 minutes at room temperature[4].

  • ADP Detection: Add 10 µL of Kinase Detection Reagent and incubate for an additional 30–60 minutes[4].

  • Quantification: Measure the resulting luminescence using a plate-reading luminometer with an integration time of 0.5–1 second per well[4].

Causality & Self-Validation: The ADP-Glo protocol is an inherently self-validating system. By introducing the ADP-Glo™ Reagent first, all unconsumed background ATP is enzymatically depleted[4]. This ensures that the subsequent luminescence signal—generated only after the Kinase Detection Reagent converts the nascent ADP back into ATP—is entirely dependent on the kinase's actual catalytic turnover. This eliminates false positives caused by ambient ATP or auto-phosphorylation artifacts.

Data Summary

Table 2: Kinase Selectivity Profile ( IC50​ )

Kinase TargetATP ConcentrationRepresentative IC50​ (nM)Selectivity Fold-Change vs. GSK3 β
DYRK1A10 µM45 nM>110x
DYRK1B10 µM60 nM>80x
GSK3 β 10 µM>5000 nMReference

Antiviral Activity: HCV NS5B Polymerase Inhibition

Mechanistic Rationale

The quinoline scaffold, particularly when substituted with cyclic amines like pyrrolidine, has been identified as a potent non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[5]. These compounds typically bind to the allosteric thumb pockets (Thumb Site 1 or 2), locking the polymerase in a rigid, inactive conformation that physically prevents the initiation and elongation of viral RNA synthesis[6].

Protocol: In Vitro NS5B Polymerase RNA Synthesis Assay

Step-by-Step Methodology:

  • Reaction Assembly: In a 50 µL reaction volume, combine 2.8 nM of purified recombinant HCV NS5B enzyme, 0.35 nM of a homopolymeric poly(C) template, and 8.6 µM of a pGpG dinucleotide primer[6].

  • Substrate & Inhibitor Addition: Introduce the 2-Methyl-4-(pyrrolidin-3-yl)quinoline derivative at varying concentrations. Initiate the reaction by adding 1 to 5 µM unlabeled GTP (depending on the specific HCV genotype) and 1 µCi of radiolabeled [33P]GTP substrate[6].

  • Incubation: Incubate the mixture at 22°C for 2 hours.

  • Detection: Quench the reaction and precipitate the newly synthesized radiolabeled RNA using ice-cold trichloroacetic acid (TCA). Capture the precipitates on glass-fiber filter mats, wash extensively to remove unincorporated [33P]GTP, and quantify via liquid scintillation counting[6].

Causality & Self-Validation: The utilization of a homopolymeric poly(C) template paired with a pGpG dinucleotide primer is a deliberate, highly controlled design choice[6]. It bypasses the kinetically complex de novo initiation phase, isolating the elongation phase of the polymerase. This self-validating setup ensures that any observed reduction in radiolabeled [33P]GTP incorporation is strictly due to the allosteric locking of the enzyme by the quinoline inhibitor, rather than non-specific interference with host initiation factors.

Data Summary

Table 3: HCV NS5B Polymerase Inhibition Across Genotypes

HCV GenotypePolymerase RegionRepresentative IC50​ (nM)Mechanism of Action
GT 1bNS5B (Thumb Site)3 - 25 nMAllosteric NNI
GT 2aNS5B (Thumb Site)164 - 228 nMAllosteric NNI
GT 3aNS5B (Thumb Site)45 - 60 nMAllosteric NNI

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Methyl-4-(pyrrolidin-3-yl)quinoline as a Bifunctional Scaffold in Divergent Organic Synthesis

Executive Summary In modern medicinal chemistry, the shift towards molecules with higher sp³ character has made saturated heterocycles like pyrrolidine indispensable [1]. Concurrently, the quinoline core remains a privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the shift towards molecules with higher sp³ character has made saturated heterocycles like pyrrolidine indispensable [1]. Concurrently, the quinoline core remains a privileged pharmacophore for kinase inhibition and antimicrobial design [4]. 2-Methyl-4-(pyrrolidin-3-yl)quinoline merges these two powerful motifs into a single, highly versatile building block. This application note details the mechanistic rationale, physicochemical profiling, and validated protocols for utilizing this bifunctional scaffold in divergent organic synthesis.

Mechanistic Rationale & Structural Advantages

The strategic value of 2-Methyl-4-(pyrrolidin-3-yl)quinoline lies in its orthogonal reactivity, which allows medicinal chemists to functionalize the molecule at two distinct sites without requiring complex protecting-group strategies:

  • The Pyrrolidine Ring (sp³ Handle): Attached at the C3 position, the pyrrolidine ring projects out of the quinoline's flat aromatic plane. This C3-linkage avoids the severe steric hindrance that a C2-linkage would introduce, allowing the secondary amine to act as an unencumbered nucleophile. It serves as an excellent hydrogen bond donor/acceptor, improving aqueous solubility and target protein affinity [3].

  • The 2-Methyl Quinoline Core (sp² Handle): The methyl group at the C2 position of the quinoline ring is highly activated (CH-acidic) due to vinylogous electron withdrawal by the adjacent imine nitrogen. This enables base-catalyzed Knoevenagel-type condensations or selective oxidations, transforming a simple methyl group into complex styryl or acyl derivatives [4].

Physicochemical Profiling

To effectively utilize this building block, understanding its baseline physicochemical parameters is critical for reaction solvent selection and workup design.

PropertyValuePharmacological & Synthetic Relevance
Chemical Formula C₁₄H₁₆N₂Low molecular weight (212.29 g/mol ) leaves ample room for late-stage functionalization without violating Lipinski's Rule of 5.
pKa (Pyrrolidine N) ~9.5Highly basic; protonated at physiological pH. Easily deprotonated by mild bases (e.g., DIPEA) during synthesis.
pKa (Quinoline N) ~4.5Weakly basic; remains unprotonated during standard basic workups, allowing orthogonal acid-base extraction.
LogP (Estimated) ~2.5Optimal lipophilicity for cell membrane permeability; balanced by the polar pyrrolidine nitrogen.
Key Reactive Sites N1' (Amine), C2 (Methyl)Enables divergent library generation via N-alkylation/acylation and C-H functionalization.

Divergent Synthetic Workflows

The orthogonal reactivity of the scaffold allows for the generation of diverse chemical libraries from a single starting material.

Workflow Core 2-Methyl-4-(pyrrolidin-3-yl)quinoline (Bifunctional Scaffold) Path1 Pyrrolidine N-Functionalization (Reductive Amination / Amidation) Core->Path1 Path2 Quinoline 2-Methyl Functionalization (Oxidation / Condensation) Core->Path2 Path3 Quinoline Core Substitution (Electrophilic Aromatic Substitution) Core->Path3 LibA Library A: Kinase Inhibitors (N-Alkyl/Acyl Derivatives) Path1->LibA LibB Library B: Antifungal Agents (Styryl/Amide Derivatives) Path2->LibB LibC Library C: Advanced Intermediates (C6/C8 Substituted) Path3->LibC

Divergent synthetic pathways from 2-Methyl-4-(pyrrolidin-3-yl)quinoline.

Experimental Protocols

Protocol A: N-Derivatization via Reductive Amination

Objective: To selectively alkylate the pyrrolidine nitrogen without affecting the quinoline core. Causality & Logic: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because it is mild and highly selective for the intermediate iminium ion. Stronger reducing agents (like NaBH₄) risk reducing the unreacted aldehyde to an alcohol or partially reducing the quinoline core.

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask, dissolve 2-Methyl-4-(pyrrolidin-3-yl)quinoline (1.0 eq, 1.0 mmol) and the target aldehyde (1.1 eq, 1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Catalysis: Add glacial acetic acid (1.5 eq) to facilitate iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 5 minutes. Stir the suspension at room temperature under a nitrogen atmosphere for 12 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is complete when the starting material mass (m/z 213.1 [M+H]⁺) is entirely consumed and replaced by the product mass.

  • Self-Validating Workup (Acid-Base Extraction):

    • Quench the reaction with saturated aqueous NaHCO₃ (10 mL).

    • Extract the organic layer with 1M HCl (2 × 10 mL). Logic: The protonated product moves to the aqueous layer, leaving neutral organic impurities (e.g., reduced aldehyde byproducts) in the DCE layer.

    • Wash the acidic aqueous layer once with dichloromethane (DCM).

    • Basify the aqueous layer to pH 10 using 2M NaOH. Extract with DCM (3 × 10 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure N-alkylated product.

Protocol B: C-H Functionalization via Knoevenagel-Type Condensation

Objective: To synthesize styrylquinoline derivatives by condensing the 2-methyl group with aromatic aldehydes. Causality & Logic: The 2-methyl group is mildly acidic. Using a secondary amine base (like piperidine) under dehydrating conditions drives the formation of an enamine/enolate equivalent, which attacks the aldehyde. The subsequent elimination of water is driven by the thermodynamic stability of the highly conjugated styryl system.

Step-by-Step Procedure:

  • Reaction Setup: In a microwave-safe vial, combine the N-protected or free 2-Methyl-4-(pyrrolidin-3-yl)quinoline (1.0 eq), an aromatic aldehyde (1.2 eq), and piperidine (0.2 eq) in glacial acetic acid (3 mL).

  • Condensation: Seal the vial and heat the mixture to 110 °C for 4 hours (or microwave at 120 °C for 30 minutes).

  • Validation Checkpoint: The formation of the styryl derivative is visually self-validating; the solution will undergo a distinct bathochromic shift (turning deep orange or red) due to extended π-conjugation. TLC visualization under UV light (365 nm) will reveal intense fluorescence.

  • Isolation: Cool the mixture to room temperature. Pour into ice-cold water (15 mL) and neutralize with aqueous ammonia. The highly conjugated product typically precipitates. Filter the solid, wash with cold water, and recrystallize from ethanol.

Biological Application: Targeting Pathogenic Pathways

Quinoline-pyrrolidine hybrids synthesized via these methods have shown profound efficacy in recent drug discovery campaigns. Notably, spiro and appended pyrrolidine-quinoline derivatives have been identified as potent, non-competitive inhibitors of Chitin Synthase (CHS), offering a novel mechanism to combat drug-resistant pathogenic fungi [2].

Mechanism Ligand Quinoline-Pyrrolidine Derivative Target Target Protein (e.g., Chitin Synthase) Ligand->Target Allosteric Binding Inhibition Enzyme Inhibition (Non-competitive) Target->Inhibition Effect1 Cell Wall Disruption Inhibition->Effect1 Effect2 Pathogen Clearance Effect1->Effect2

Proposed allosteric inhibition pathway for quinoline-pyrrolidine derivatives.

References

  • Pyrrolidine in Pharmaceutical Synthesis: A Key Building Block Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [1]
  • Design and synthesis of spiro[pyrrolidine-3,3'-quinoline]-2,2'-dione derivatives as novel antifungal agents targeting chitin synthase Source: PubMed (NIH) URL: [2]
  • Pyrrolidine Derivatives in Drug Discovery Source: PharmaBlock URL: [3]
  • A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization Source: Organic Letters (ACS Public

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility for 2-Methyl-4-(pyrrolidin-3-yl)quinoline

Physicochemical Profiling & Causality As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of dibasic heterocycles in aqueous media. 2-Methyl-4-(pyrrolidin-3-yl)quino...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Causality

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of dibasic heterocycles in aqueous media. 2-Methyl-4-(pyrrolidin-3-yl)quinoline is a prime example of a molecule that exhibits distinct solubility bottlenecks depending on the experimental phase.

The molecule contains a highly lipophilic, weak-base quinoline core (pKa ~4.5) and a strong-base pyrrolidine ring (pKa ~9.5). At physiological pH (7.4), the pyrrolidine nitrogen is predominantly protonated, but the quinoline core remains neutral. This structural dichotomy means that while the molecule has a polar cationic handle, the dominant lipophilicity of the aromatic core severely restricts its thermodynamic solubility in unbuffered water and drives precipitation in in vitro assays[1].

Table 1: Physicochemical Drivers of Solubility
ParameterEstimated ValueMechanistic Impact on Aqueous Solubility
Pyrrolidine pKa ~9.5Highly protonated at pH 7.4. Serves as the primary basic center for targeted salt formation.
Quinoline pKa ~4.5Neutral at physiological pH. Drives the molecule's overall lipophilicity and tendency to precipitate.
LogP (Free Base) 2.5 - 3.5Moderate-to-high lipophilicity results in poor thermodynamic solubility in unbuffered water.
Kinetic Solubility < 10 µM (pH 7.4)High risk of rapid nucleation and precipitation upon DMSO dilution in biochemical assays.

Diagnostic Workflow

G Start Identify Solubility Bottleneck 2-Methyl-4-(pyrrolidin-3-yl)quinoline Branch1 In Vitro Assays (Kinetic Solubility) Start->Branch1 Branch2 In Vivo / Formulation (Thermodynamic Solubility) Start->Branch2 Kinetic1 DMSO Stock Dilution Precipitation in Buffer? Branch1->Kinetic1 Thermo1 Assess pKa Profile (Pyrrolidine pKa ~9.5, Quinoline pKa ~4.5) Branch2->Thermo1 Kinetic2 Optimize Co-solvents (e.g., 1% DMSO, 0.01% Tween-20) Kinetic1->Kinetic2 Yes Thermo2 Salt Screening Protocol (e.g., HCl, Mesylate, Citrate) Thermo1->Thermo2 ΔpKa > 2 Thermo3 Solid-State Characterization (PXRD, DSC) Thermo2->Thermo3

Workflow for diagnosing and resolving kinetic and thermodynamic solubility bottlenecks.

Frequently Asked Questions (FAQs)

Q1: Why does 2-Methyl-4-(pyrrolidin-3-yl)quinoline precipitate when diluted from DMSO into my biochemical assay buffer (pH 7.4)? A: This is a classic kinetic solubility failure[2]. When you transition the compound from a 10 mM DMSO stock into an aqueous buffer, the solvent environment changes drastically. Because the quinoline core is unprotonated and highly lipophilic at pH 7.4, the hydration energy of the protonated pyrrolidine alone is insufficient to keep the entire scaffold solvated. This leads to rapid nucleation and precipitation (often forming "brick dust")[1]. Resolution: Keep the final DMSO concentration at 1-2% and introduce a non-ionic surfactant (e.g., 0.01% Tween-20 or CHAPS) to lower the surface tension and stabilize the metastable supersaturated state.

Q2: My IC50 values are highly variable between assay runs. Could this be related to solubility? A: Absolutely. If your top assay concentration exceeds the compound's kinetic solubility limit, the actual dissolved concentration is lower than your nominal concentration[1]. This shifts your dose-response curve to the right, artificially inflating the IC50 and causing variable data. Resolution: Verify your working concentrations using a laser nephelometry assay (light scattering) to establish the true kinetic solubility limit before running the bioassay[2].

Q3: How can I formulate the free base for in vivo pharmacokinetic (PK) dosing without using excessive organic co-solvents? A: Relying on co-solvents for in vivo dosing can cause precipitation upon injection or oral administration. Instead, you must improve the thermodynamic solubility via salt formation[3]. The pyrrolidine nitrogen (pKa ~9.5) is an excellent handle for salt screening. According to the "Rule of 2", the pKa of the counterion should be at least 2 units lower than the basic center[4]. Therefore, counterions like chloride (HCl, pKa -6), methanesulfonate (mesylate, pKa -1.9), or citrate (pKa 3.1) will form stable, highly water-soluble crystalline salts.

Validated Experimental Protocols

Protocol A: High-Throughput Kinetic Solubility Assessment (Nephelometry)

Causality: Nephelometry detects insoluble particles via light scattering long before they are visible to the naked eye. This ensures your bioassay concentrations are truly in solution, preventing false negatives. Self-Validation: Always run a highly soluble reference standard (e.g., diclofenac sodium) and a poorly soluble standard (e.g., amiodarone) on the same plate to validate the dynamic range of the nephelometer.

  • Preparation: Prepare a 10 mM stock solution of 2-Methyl-4-(pyrrolidin-3-yl)quinoline in 100% DMSO.

  • Serial Dilution: Create a 2-fold serial dilution of the stock in DMSO across a 96-well plate (e.g., 10 mM down to 0.078 mM).

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of the target assay buffer (pH 7.4) in a clear-bottom reading plate. (Final DMSO = 1%).

  • Incubation: Incubate at room temperature for 2 hours to allow for potential nucleation.

  • Measurement: Read the plate using a laser nephelometer. An abrupt increase in light scattering indicates the kinetic solubility limit has been breached[2].

Protocol B: Phase-Appropriate Salt Screening

Causality: Converting the free base to a salt disrupts the crystal lattice energy and increases the ionization state of the molecule, drastically improving thermodynamic solubility for in vivo studies[3]. Self-Validation: A successful salt screen must be validated by Powder X-Ray Diffraction (PXRD) to confirm crystallinity, as amorphous salts are thermodynamically unstable and prone to hygroscopicity.

  • Free Base Characterization: Dissolve 50 mg of the free base 2-Methyl-4-(pyrrolidin-3-yl)quinoline in a volatile solvent (e.g., THF or acetone) where it exhibits high solubility.

  • Counterion Selection: Based on the pyrrolidine pKa (~9.5), select 3-5 counterions with a pKa < 7.5 (e.g., HCl, methanesulfonic acid, maleic acid, citric acid)[4].

  • Equimolar Addition: Add 1.05 molar equivalents of the chosen acid to the free base solution.

  • Crystallization: Stir at room temperature for 24 hours. If no precipitate forms, apply anti-solvent addition (e.g., heptane) or slow evaporation.

  • Isolation & Characterization: Filter the resulting solids. Analyze via PXRD to confirm a novel crystalline phase (distinct from the free base) and Differential Scanning Calorimetry (DSC) to assess the melting point and purity.

References[4] Salt Selection in Drug Development | Pharmaceutical Technology. pharmtech.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERRcgop0cERpz6h5Z50WpD1bOeTCcHVTIOumig_Tw2KzlEGNQRIY5o3XGqBJAd7p6DMOjGpSrQgj-9cLmPj530Kg0dad6WCzs-G19KTPfzqHDEtZF-xHtqMZ5gOFv-0sI7MbR8Oxtw4ll0QkOLRLA7youGW-mS-i8R[3] SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. drug-dev.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3UQOi0jRQOcmW9EFtQmsrvWDxGLi2PUveSg2eHAKFY8esBKx0IYZPbY3J7iVECTyiNJVYBdHN--u4-DO_ENHvoWeXLURJRamsUTWMVgG6r4jj3G0379qGzqeN5nCelu08ot7PGjG_QPz5NUYvLqvCk5qVGjqhKHZ4dfgdJJWpbn5nPYHErXkavV9aZXRMCZkxsJGQFtDxwJ62HZOUVb1zZ1JH3Pr-LA==[1] Solubility: a speed–breaker on the drug discovery highway. medcraveonline.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF29cwTm43adxIKBg1lkCwmeaBUIbNzkSvMMwh-CoOubAH4qcAlE6uldt06CfUDBx3Bfr3fd3dfXA0w5FSyWqW-ZEoV6IsoVoIjm5Uow8E9PM-lr_NKgiWKBOSQH0DfpMTGekBoZ7vOuIfeYjNosyJysvhaHJ7Ub9BtM25p3y6NsGfHPfICsrihtdJ17L-_DLcaHXarMIh-vIdZv7nJ[2] In vitro solubility assays in drug discovery - PubMed. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0u9ZSJflmX5AJ7Df_vsExzcMiEaQKGZZBJUVNCFcxQUYKIa5kInJD_LcqoJy11uIkS6gjwKGOyIvqp9bsmkFqLaYzy6dsspknTYmfY_uStZTKBmh-nk-hpi83mc05SdMoUetw

Sources

Optimization

optimizing HPLC retention time for 2-Methyl-4-(pyrrolidin-3-yl)quinoline analysis

Welcome to the Technical Support Center for Chromatographic Optimization. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with analyzin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Optimization. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with analyzing highly basic, multi-functional APIs.

This module focuses on the chromatographic behavior of 2-Methyl-4-(pyrrolidin-3-yl)quinoline , a dibasic compound that presents classic analytical challenges: poor retention, severe peak tailing, and unpredictable selectivity. Rather than relying on trial-and-error, this guide establishes a mechanistic understanding of the molecule to drive rational method development.

Part 1: Physicochemical Profiling & Causality

To optimize the high-performance liquid chromatography (HPLC) method, we must first understand the structural causality dictating the analyte's behavior. The molecule contains two ionizable nitrogen centers:

  • Quinoline Ring (pKa ~4.5–5.0): Aromatic and moderately basic.

  • Pyrrolidine Ring (pKa ~10.0–10.5): A secondary aliphatic amine that is highly basic.

Because the pyrrolidine ring remains positively charged across standard physiological and acidic pH ranges, the molecule is highly hydrophilic. This leads to poor retention on standard reversed-phase columns and severe peak tailing due to secondary interactions with the stationary phase[1].

Table 1: Mobile Phase pH Optimization Matrix | Mobile Phase pH | Analyte Charge State | Silanol State (-SiOH) | Expected Retention ( k′ ) | Peak Shape (Tf) | Recommended Column Chemistry | | :--- | :--- | :--- | :--- | :--- | :--- | | Low (pH 2.5) | Fully Protonated (++) | Neutral (-SiOH) | Low ( k′<1 ) unless ion-paired | Good (Tf < 1.3) | Type-B Silica C18 | | Mid (pH 7.0) | Partially Protonated (+) | Ionized (-SiO⁻) | Poor to Moderate | Poor (Tf > 2.0) | Not Recommended | | High (pH 11.0) | Fully Neutral (0) | Ionized (-SiO⁻) | High ( k′>3 ) | Excellent (Tf < 1.2)| Hybrid Silica (e.g., BEH C18) |

Part 2: Troubleshooting Guides & FAQs

Q1: Why does 2-Methyl-4-(pyrrolidin-3-yl)quinoline elute in the void volume on my standard C18 column at pH 7? A1: At pH 7, the highly basic pyrrolidine ring is fully protonated, making the molecule extremely polar. In reversed-phase chromatography, polar charged analytes partition poorly into the hydrophobic C18 stationary phase. To enhance retention, you must shift the analyte to its neutral state by using a high-pH mobile phase (pH 10.5+)[2]. Alternatively, if you must operate at a low pH, you can introduce an ion-pairing agent like Trifluoroacetic Acid (TFA) to mask the charge and increase apparent hydrophobicity[3].

Q2: I am experiencing severe peak tailing (Tailing Factor > 2.0). What is the mechanistic cause, and how do I fix it? A2: Peak tailing for basic amines is primarily caused by electrostatic interactions. Standard silica-based columns contain residual surface silanol groups (-SiOH) that ionize (-SiO⁻) above pH 4. The positively charged pyrrolidine ring is electrostatically attracted to these negatively charged silanols, creating a secondary ion-exchange retention mechanism[1]. Because ion-exchange mass transfer is slower than hydrophobic partitioning, the molecules desorb slowly, elongating the trailing edge of the peak. Resolution: Switch to a highly endcapped, Type-B silica column to minimize available silanols, or operate at a high pH (e.g., pH 11) to deprotonate the analyte, thereby eliminating the electrostatic attraction entirely[1].

Q3: How does adjusting the column oven temperature impact the separation of this specific compound? A3: Column temperature is a critical thermodynamic variable. Increasing the temperature (e.g., from 30°C to 45°C) decreases the viscosity of the mobile phase, which significantly enhances the diffusion coefficient of the analyte. For bulky or basic molecules, this faster mass transfer between the mobile and stationary phases sharpens the peak. Furthermore, elevated temperatures reduce system backpressure, allowing you to leverage smaller particle sizes (e.g., sub-2 µm UHPLC columns) for higher theoretical plate counts without exceeding pressure limits[4],[5].

Part 3: Diagnostic Workflow

HPLC_Troubleshooting Step1 Analyze 2-Methyl-4- (pyrrolidin-3-yl)quinoline Decision1 Assess Retention Time (k' < 2?) Step1->Decision1 LowpH Low pH Strategy (pH 2-3) Add Ion-Pairing Agent (TFA) Decision1->LowpH Highly Polar (Protonated) HighpH High pH Strategy (pH 11) Deprotonate Pyrrolidine Decision1->HighpH Alternative Approach Decision2 Assess Peak Shape (Tailing Factor > 1.5?) LowpH->Decision2 HighpH->Decision2 FixTail Suppress Silanol Activity: Use Type-B Silica Decision2->FixTail Yes (Silanol Interactions) Valid Method Validated: Optimize Temp to 45°C Decision2->Valid No (Symmetrical) FixTail->Valid

Caption: Diagnostic workflow for optimizing HPLC retention of basic dibasic compounds.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodology is designed as a self-validating system . The protocol includes built-in mathematical checkpoints; if the system fails a checkpoint, the method is inherently invalid for quantitative analysis, preventing downstream data corruption.

Protocol: High-pH Reversed-Phase Method for Basic Amines

Objective: Achieve baseline resolution, a retention factor ( k′ ) > 2.0, and a Tailing Factor (Tf) < 1.5 for 2-Methyl-4-(pyrrolidin-3-yl)quinoline.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 10 mM Ammonium Bicarbonate in ultrapure LC-MS grade water. Adjust to pH 10.5 using dilute Ammonium Hydroxide.

    • Causality: A pH of 10.5 exceeds the pKa of the pyrrolidine ring, ensuring the analyte is predominantly in its neutral, hydrophobic state, maximizing C18 retention[2].

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

Step 2: Column Selection & Equilibration

  • Install a high-pH stable, ethylene-bridged hybrid (BEH) C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Standard silica will dissolve at pH 10.5.

  • Set the column oven temperature to 45°C to reduce mobile phase viscosity and improve mass transfer kinetics[4].

  • Equilibrate the system at 5% B until the baseline and pressure traces are completely stable (approximately 10 column volumes).

Step 3: Gradient Elution Setup

  • Program a linear gradient: 5% B to 60% B over 8 minutes.

  • Validation Checkpoint 1 (Pump Integrity): Monitor the system pressure ripple. A stable pressure trace ( Δ P < 2%) validates proper pump blending and confirms the absence of buffer precipitation in the organic phase.

Step 4: System Suitability Test (SST) & Self-Validation Logic

  • Inject a mixed standard containing Uracil (a neutral void volume marker) and 2-Methyl-4-(pyrrolidin-3-yl)quinoline (10 µg/mL).

  • Validation Checkpoint 2 (Retention): Calculate the void time ( t0​ ) from the Uracil peak. Calculate the retention factor for the API: k′=(tR​−t0​)/t0​ .

    • Logic Loop: If k′<2.0 , the analyte is insufficiently retained and vulnerable to matrix interference. Corrective Action: Decrease the initial gradient %B to 2% or switch to a more hydrophobic stationary phase.

  • Validation Checkpoint 3 (Peak Symmetry): Calculate the Tailing Factor (Tf) at 5% peak height.

    • Logic Loop: If Tf > 1.5, secondary interactions are occurring. Corrective Action: Verify the mobile phase pH is accurately 10.5. If the pH is correct, the column stationary phase may be degraded; replace the column.

Sources

Troubleshooting

preventing oxidative degradation of 2-Methyl-4-(pyrrolidin-3-yl)quinoline in solution

Welcome to the Technical Support Center for API Formulation and Stability. As a Senior Application Scientist, I have designed this guide to help you navigate the complex oxidative degradation pathways specific to 2-Methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API Formulation and Stability. As a Senior Application Scientist, I have designed this guide to help you navigate the complex oxidative degradation pathways specific to 2-Methyl-4-(pyrrolidin-3-yl)quinoline .

This compound presents a dual-vulnerability profile: the quinoline ring is susceptible to N-oxidation, while the aliphatic pyrrolidine ring (a secondary amine) is highly vulnerable to both N-oxidation and alpha-carbon oxidation. The following guide provides field-proven, mechanistically grounded troubleshooting strategies to stabilize your solutions.

Mechanistic Overview of Degradation

DegradationPathways API 2-Methyl-4-(pyrrolidin-3-yl)quinoline (Intact API) Deg1 Pyrrolidine Oxidation (Lactams / Hydroxylamines) API->Deg1 Secondary Amine Oxidation Deg2 Quinoline N-Oxide (M+16 Adduct) API->Deg2 Quinoline Ring Oxidation TraceMetals Trace Metals (Fe, Cu) + Dissolved O2 ROS Reactive Oxygen Species (ROS) TraceMetals->ROS Fenton/Udenfriend Reactions Peroxides Excipient Peroxides (e.g., PEG, Povidone) Peroxides->API Electrophilic Attack ROS->API Radical Attack

Oxidative degradation pathways of 2-Methyl-4-(pyrrolidin-3-yl)quinoline in solution.

Troubleshooting Guide & FAQs

Q1: Why does our API degrade rapidly in standard phosphate-buffered saline (PBS) at room temperature, even when protected from light? A1: Standard laboratory buffers like PBS often contain trace transition metals (e.g., Fe, Cu). These metals catalyze the formation of reactive oxygen species (ROS) from dissolved oxygen via Udenfriend-type or Fenton reactions[1]. The pyrrolidine ring is highly susceptible to these ROS, leading to alpha-carbon oxidation to form lactams (pyrrolidones)[2]. Causality: Without a chelator, trace metals continuously cycle between oxidation states, propagating radical generation. Solution: Sparge your buffers with Argon to remove dissolved oxygen and add 0.05% EDTA or DTPA to sequester trace metals, halting the radical chain initiation[3].

Q2: We formulated the API with polysorbates and povidone, and observed a new degradation peak. LC-MS indicates an M+16 mass shift. What is happening? A2: Polymeric excipients like povidone and polysorbates degrade over time to form hydroperoxide impurities[4]. These peroxides act as electrophilic oxidants. The M+16 shift strongly suggests N-oxidation. For this specific compound, peroxides selectively attack the quinoline nitrogen to form a quinoline N-oxide[5]. Causality: The lone electron pair on the quinoline nitrogen nucleophilically attacks the peroxide oxygen. Solution: Switch to low-peroxide excipient grades, store excipients under inert gas, and incorporate a peroxide scavenger or radical terminator like Butylated Hydroxytoluene (BHT)[3].

Q3: We added ascorbic acid as an antioxidant to prevent oxidation, but the degradation actually accelerated. Why? A3: Ascorbic acid can paradoxically act as a potent pro-oxidant in the presence of unchelated transition metals[6]. Causality: Ascorbic acid reduces Fe(III) back to Fe(II). This continuously fuels the Fenton cycle, generating highly reactive hydroxyl radicals that rapidly degrade the secondary amine[3]. Solution: Never use ascorbic acid in metal-rich formulations without a strong chelator. Replace it with a steric radical scavenger (e.g., BHT) or ensure DTPA is co-formulated to completely passivate the metals.

Q4: How does pH affect the oxidative stability of this compound in solution? A4: The oxidation of secondary amines is highly pH-dependent. The reaction between peroxides/ROS and the pyrrolidine nitrogen is significantly slower in the protonated state[3]. Causality: By lowering the solution pH below the pKa of the pyrrolidine amine (typically pKa ~9-10), you protonate the nitrogen. This eliminates its nucleophilicity and sterically/electronically shields it from peroxide-mediated attack. Solution: Maintain the formulation pH at 5.0–6.0 using a citrate or acetate buffer, which also provides mild metal-chelating secondary benefits.

Quantitative Efficacy of Stabilization Strategies

The following table summarizes the isolated and synergistic effects of various stabilization strategies on 2-Methyl-4-(pyrrolidin-3-yl)quinoline recovery after 14 days of accelerated stress (40°C in aqueous solution).

Formulation ConditionAPI Recovery (%)Primary DegradantMechanistic Target Addressed
Control (Ambient Air, pH 7.4) 65.2%Quinoline N-oxideNone (Baseline degradation)
N₂ Sparging (Deoxygenation) 82.1%Quinoline N-oxideAutoxidation (Dissolved O₂ removal)
0.05% EDTA Addition 88.4%Pyrrolidine LactamMetal-catalyzed ROS generation
0.02% BHT Addition 91.0%Quinoline N-oxideRadical chain propagation
pH 5.0 Buffer Adjustment 94.5%Minor N-oxideAmine nucleophilicity (Protonation)
Optimized (pH 5.0 + EDTA + N₂) 99.2% None detectedComprehensive stabilization

Self-Validating Experimental Protocol: Stabilization Screening

To ensure your analytical methods are truly stability-indicating and to identify the exact degradation mechanism in your specific matrix, execute the following self-validating workflow.

Phase 1: System Suitability & Self-Validation Control (Critical)

  • Prepare a 1 mg/mL stock solution of the API in 50% Acetonitrile / 50% Water.

  • Positive Stress Control: Spike a 1 mL aliquot with 0.3% H₂O₂ and 10 µM FeSO₄. Incubate at 40°C for 4 hours.

  • Analyze via LC-MS/MS.

    • Validation Gate: If the method does not clearly resolve the M+16 (quinoline N-oxide) and M+14 (pyrrolidine lactam) peaks from the parent API, the chromatography lacks resolving power. Do not proceed until the gradient is optimized.

Phase 2: Matrix Preparation & Stress Induction

  • Prepare four distinct 10 mL formulation matrices:

    • Matrix A: pH 7.4 Phosphate Buffer (Negative Control).

    • Matrix B: pH 5.0 Acetate Buffer.

    • Matrix C: pH 7.4 + 0.05% EDTA + 0.02% BHT.

    • Matrix D: pH 5.0 + 0.05% EDTA + N₂ Sparging for 15 minutes.

  • Spike the API into each matrix to a final concentration of 0.5 mg/mL.

  • Introduce an oxidative stressor: Add 0.01% H₂O₂ to simulate excipient peroxide impurities.

Phase 3: Incubation and Quenching

  • Seal vials with PTFE-lined caps and incubate at 40°C.

  • Pull 0.5 mL aliquots at T=0, 24h, 72h, and 7 days.

  • Quenching: Immediately quench the pulled aliquots by adding 10 µL of 1M Sodium Thiosulfate to neutralize residual peroxides, preventing artifactual degradation in the autosampler.

Phase 4: Data Analysis

  • Quantify the area under the curve (AUC) for the intact API and plot degradation kinetics.

  • Matrix D should exhibit <2% degradation. If Matrix D fails, evaluate the API for photolytic vulnerabilities (ensure amber vials are used).

Workflow S1 1. pH Optimization (Protonate Amines) S2 2. Metal Chelation (Add EDTA/DTPA) S1->S2 S3 3. Deoxygenation (N2/Ar Sparging) S2->S3 S4 4. Radical Scavenging (Add BHT) S3->S4 S5 5. LC-MS Validation (Quantify M+16) S4->S5

Step-by-step stabilization workflow for amine-containing APIs in solution.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: National Institutes of Health (nih.gov) URL:[Link]

  • Assessing the Risk of Formation of Potential Genotoxic Degradation Products in a Small-Molecule Kinase Inhibitor Drug Substance and Drug Product Source: American Chemical Society (acs.org) URL:[Link]

  • CHAPTER 3: Oxidative Degradation Source: The Royal Society of Chemistry (rsc.org) URL:[Link]

  • Impact of peroxide content in excipients and antioxidants on famotidine oxidative stability Source: Acta Pharmaceutica (farmaceut.org) URL:[Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways Source: Scientific Research Publishing (scirp.org) URL:[Link]

  • Aerobic oxidation of cyclic amines to lactams catalyzed by ceria-supported nanogold Source: Office of Scientific and Technical Information (osti.gov) URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Methyl-4-(pyrrolidin-3-yl)quinoline Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered durin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during cross-coupling reactions with the sterically demanding 2-Methyl-4-(pyrrolidin-3-yl)quinoline scaffold. The inherent steric bulk of this substrate often leads to low yields and reaction failures. This resource offers a structured, question-and-answer approach to navigate these complexities, grounded in established chemical principles and cutting-edge catalytic systems.

I. Frequently Asked Questions (FAQs): Understanding the Challenge

Q1: Why are cross-coupling reactions on the 4-position of 2-Methyl-4-(pyrrolidin-3-yl)quinoline so challenging?

A1: The primary obstacle is significant steric hindrance around the reaction center. This arises from the combination of the methyl group at the C2 position and the bulky pyrrolidinyl substituent at the C3-position, which flank the C4 position. This steric congestion impedes the approach of the palladium catalyst and the coupling partner, thereby hindering the key steps of the catalytic cycle, namely oxidative addition and transmetalation.[1][2][3]

Q2: I'm observing very low to no yield in my Suzuki-Miyaura coupling with a 4-halo-2-methyl-quinoline derivative. What are the likely causes?

A2: Low yields in this specific Suzuki-Miyaura coupling are most commonly attributed to:

  • Steric Hindrance: As mentioned, the ortho-substituents (methyl and pyrrolidinyl groups) sterically encumber the C4 position, making it difficult for the palladium complex to undergo oxidative addition with the aryl halide.[1][2][4]

  • Catalyst Deactivation: The nitrogen atom of the quinoline ring can coordinate with the palladium center, potentially deactivating the catalyst.[4]

  • Suboptimal Ligand Choice: Standard phosphine ligands like PPh₃ may not be sufficiently bulky or electron-rich to promote the reaction with such a hindered substrate.

  • Protodeboronation: The boronic acid coupling partner can be sensitive to the reaction conditions, especially high temperatures and certain bases, leading to its decomposition before it can participate in the catalytic cycle.[4][5]

Q3: Are there specific types of cross-coupling reactions that are better suited for this sterically hindered system?

A3: While challenging, certain cross-coupling reactions can be adapted for this system with careful optimization. The Buchwald-Hartwig amination has shown success with sterically hindered aryl halides and a wide range of amines when using specialized bulky phosphine ligands.[6][7][8] Similarly, with the right choice of ligand and conditions, Suzuki-Miyaura couplings can be achieved.[1][2][9] For particularly stubborn cases, exploring alternative strategies like C-H activation may be necessary.[10][11][12]

II. Troubleshooting Guide: Practical Solutions & Methodologies

This section provides actionable solutions to common problems encountered during cross-coupling reactions with 2-Methyl-4-(pyrrolidin-3-yl)quinoline derivatives.

Problem 1: Low or No Product Formation in Suzuki-Miyaura Coupling

Potential Cause: Severe steric hindrance preventing efficient catalysis.

Suggested Solutions:

  • Ligand Optimization is Critical: The choice of ligand is paramount. Move beyond standard ligands and screen a panel of sterically demanding, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands. These ligands are designed to stabilize the active monoligated palladium species, which is often required for challenging cross-couplings.[13][14]

    • Bulky Biaryl Phosphine Ligands (Buchwald-type): Ligands like SPhos, XPhos, and RuPhos are excellent starting points. Their bulkiness promotes reductive elimination and can overcome steric barriers.

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs such as IPr, SIMes, and the more flexible IBiox series are strong σ-donors that can facilitate oxidative addition with challenging substrates like aryl chlorides.[15][16][17] The concept of "flexible steric bulk" in some NHC ligands allows them to accommodate hindered substrates while still promoting the catalytic cycle.[16]

  • Employ Advanced Precatalysts: Utilizing modern palladium precatalysts (e.g., G3 or G4-type) can improve reaction initiation and consistency. These precatalysts are more stable and generate the active Pd(0) species more reliably.

  • Optimize Reaction Conditions:

    • Base Selection: For sterically hindered couplings, stronger, non-nucleophilic bases are often required. Consider switching from K₂CO₃ to K₃PO₄ or Cs₂CO₃.[14]

    • Solvent System: Aprotic polar solvents like dioxane, toluene, or DMF are typically used. A systematic screening of solvents is recommended.

    • Temperature: While higher temperatures can sometimes overcome activation barriers, they can also lead to catalyst decomposition and side reactions like protodeboronation.[4] Monitor the reaction closely and consider if microwave irradiation could provide rapid, localized heating to improve yields and reduce reaction times.[4][8]

Data Presentation: Ligand and Catalyst Screening for Suzuki Coupling
Catalyst/Ligand SystemBaseSolventTemperature (°C)Yield (%)NotesSource
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O100<10Standard conditions, often ineffective for hindered substrates.[18]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene11040-60Improved yield with a bulky phosphine ligand.[18]
XPhos Pd G4K₃PO₄Dioxane10060-85Advanced precatalyst shows significantly better performance.[18]
Pd(OAc)₂ / IPr-HClCs₂CO₃DMF12055-75NHC ligand effective for challenging couplings.[15][16]
Experimental Protocol: Optimized Suzuki-Miyaura Coupling for Sterically Hindered Substrates
  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 4-halo-2-methyl-4-(pyrrolidin-3-yl)quinoline (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G4, 2-5 mol%) and any additional ligand.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Problem 2: Failure of Buchwald-Hartwig Amination

Potential Cause: In addition to steric hindrance, the electronic properties of the amine or aryl halide may be unfavorable.

Suggested Solutions:

  • Ligand Selection for Amination: The Buchwald-Hartwig amination is highly dependent on the ligand. For sterically hindered substrates, bulky, electron-rich dialkylbiaryl phosphine ligands are often essential.[6] Consider ligands like JohnPhos, BrettPhos, or the use of ferrocene-derived ligands.[7]

  • Base and Solvent Compatibility: Strong bases like NaOtBu or LHMDS are typically used. The choice of solvent (e.g., toluene, dioxane) should be optimized in conjunction with the base and ligand.

III. Alternative Strategies When Cross-Coupling Fails

If extensive optimization of cross-coupling reactions proves unsuccessful, consider alternative synthetic routes to functionalize the C4 position.

1. C-H Activation/Functionalization:

Direct C-H functionalization offers an atom-economical alternative to traditional cross-coupling.[11] While C2 functionalization of quinolines is more common, methods for C4 functionalization are emerging.[10][11] These reactions often employ different transition metal catalysts (e.g., Rh, Ru, Co) and directing groups to achieve regioselectivity.[10][12]

  • Key Consideration: The existing substituents on the quinoline ring will heavily influence the regioselectivity of C-H activation. A thorough literature search for C-H functionalization of similarly substituted quinolines is crucial.[10]

2. Synthesis from Functionalized Precursors:

Instead of modifying the pre-formed quinoline, consider building the desired functionality into the precursors before the quinoline ring-forming reaction (e.g., Friedländer or Doebner-von Miller synthesis).[19][20][21] This approach bypasses the challenges of post-synthetic modification on a sterically hindered core.

Logical Workflow for Troubleshooting

Caption: A decision-making workflow for troubleshooting challenging cross-coupling reactions.

IV. References

Sources

Reference Data & Comparative Studies

Validation

2-Methyl-4-(pyrrolidin-3-yl)quinoline vs standard quinoline derivatives

As a Senior Application Scientist specializing in small-molecule drug discovery, I frequently evaluate how subtle structural modifications to privileged scaffolds can dramatically alter a compound's pharmacological profi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in small-molecule drug discovery, I frequently evaluate how subtle structural modifications to privileged scaffolds can dramatically alter a compound's pharmacological profile. The quinoline nucleus is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors targeting the ATP-binding hinge region[1].

However, standard quinoline derivatives—such as classic 4-anilinoquinolines—often suffer from high planarity. This "flatness" can lead to poor aqueous solubility, promiscuous target binding, and significant off-target liabilities, such as hERG channel inhibition[2]. To overcome these limitations, the introduction of sp3-hybridized, three-dimensional substituents has become a critical optimization strategy.

This guide provides an objective, data-driven comparison between the 2-Methyl-4-(pyrrolidin-3-yl)quinoline scaffold and standard planar quinoline derivatives, focusing on their application as Receptor Tyrosine Kinase (RTK) inhibitors.

Mechanistic Rationale: The 3D Advantage in the Hinge Region

In kinase inhibitor design, the quinoline nitrogen typically acts as a critical hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Cys126 or Met1160 depending on the target kinase)[2][3].

Standard Quinolines (e.g., 4-Anilinoquinolines): Standard derivatives rely on flat, aromatic substituents at the C4 position[4]. While this drives high binding affinity through hydrophobic interactions and π-π stacking, the resulting planar geometry increases the likelihood of non-specific intercalation into off-target proteins and lipid bilayers, driving up toxicity.

2-Methyl-4-(pyrrolidin-3-yl)quinoline: Replacing the planar aniline with a pyrrolidin-3-yl group introduces significant sp3 character (3D spatial geometry)[5]. This modification achieves three critical mechanistic outcomes:

  • Vectorized Hydrogen Bonding: The secondary amine of the pyrrolidine ring is directed toward the solvent-exposed region or the ribose-binding pocket, allowing for additional, highly specific electrostatic interactions.

  • Disruption of Planarity: The 3D nature of the pyrrolidine ring prevents the molecule from easily intercalating into the hERG channel's inner cavity, significantly reducing cardiotoxicity risks[2].

  • Conformational Locking: The addition of the 2-methyl group creates a steric clash with the C4-pyrrolidine, restricting its free rotation. This locks the pyrrolidine ring into a bioactive conformation that perfectly occupies the target sub-pocket, reducing the entropic penalty of binding.

Pathway & Binding Mechanism Visualization

G Ligand RTK Ligand (e.g., VEGF) Receptor Target Kinase (e.g., VEGFR2) Ligand->Receptor Hinge Kinase Hinge Region (ATP Pocket) Receptor->Hinge Signaling Downstream Signaling (MEK/ERK) Hinge->Signaling ATP Binding Inhibitor 2-Methyl-4-(pyrrolidin-3-yl) quinoline Inhibitor->Hinge 3D Conformational Fit Standard Standard Planar Quinoline Standard->Hinge Planar Binding (Off-target risk)

Fig 1. Logical workflow of kinase hinge region blockade comparing 3D vs planar quinoline scaffolds.

Comparative Performance Data

To objectively evaluate the impact of the 2-methyl and pyrrolidin-3-yl substitutions, we compare the pharmacological profiles of a representative 2-Methyl-4-(pyrrolidin-3-yl)quinoline analog against a matched 4-anilinoquinoline standard.

ParameterStandard 4-Anilinoquinoline2-Methyl-4-(pyrrolidin-3-yl)quinolineCausality / Scientific Insight
Target Kinase IC₅₀ 12 nM8 nMThe locked bioactive conformation of the pyrrolidine ring reduces the entropic penalty upon binding, slightly improving potency.
hERG Inhibition (IC₅₀) 1.5 µM (High Risk)>30 µM (Low Risk)The sp3-rich pyrrolidine ring disrupts the molecular planarity required to block the hERG potassium channel[2].
Kinetic Solubility (pH 7.4) <5 µM85 µMThe basic aliphatic amine (pyrrolidine) significantly lowers the LogP and increases aqueous solubility compared to lipophilic anilines.
Caco-2 Permeability (Papp) 15 x 10⁻⁶ cm/s22 x 10⁻⁶ cm/sDespite lower lipophilicity, the optimized pKa of the pyrrolidine allows for excellent membrane permeation.
Selectivity Score (S-score) 0.15 (Promiscuous)0.04 (Highly Selective)The specific 3D vector of the pyrrolidine amine selectively engages unique residues in the target kinase, avoiding conserved pockets.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be reproducible. Below are the field-proven methodologies used to validate target engagement and quantify enzymatic inhibition. I have designed these protocols as self-validating systems, incorporating specific controls to rule out false positives.

Protocol A: Thermal Shift Assay (TSA) for Target Engagement

Purpose: To confirm that the quinoline derivative directly binds to the folded kinase domain in a cell-free environment, independent of ATP competition[3].

  • Reagent Preparation: Prepare a 10 µM solution of the recombinant kinase domain in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Add SYPRO Orange dye at a 5x final concentration.

  • Compound Dispensing: In a 96-well PCR plate, dispense the 2-Methyl-4-(pyrrolidin-3-yl)quinoline compound to a final concentration of 50 µM (1% DMSO final). Self-Validation Control: Include a 1% DMSO vehicle control (baseline melting temperature, Tm) and a known reference inhibitor (positive control).

  • Thermal Cycling: Seal the plate and centrifuge at 1000 x g for 1 minute. Run a melt curve protocol on a qPCR machine (e.g., 25°C to 95°C at a ramp rate of 0.05°C/sec), monitoring fluorescence in the ROX channel.

  • Data Analysis: Calculate the derivative of the melt curve to find the Tm. A positive shift (ΔTm > 2°C) compared to the DMSO control confirms direct thermodynamic stabilization of the kinase by the pyrrolidinyl quinoline[3].

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay

Purpose: To determine the precise IC₅₀ of the compound while eliminating interference from compound auto-fluorescence (a common issue with highly conjugated planar quinolines).

  • Enzyme/Substrate Mix: Incubate the target kinase (e.g., 1 nM) with a biotinylated peptide substrate (100 nM) and the test compound (10-point dose-response curve, 10 µM to 0.5 nM) for 15 minutes at room temperature.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km for the specific kinase to ensure competitive inhibition can be accurately measured. Incubate for 60 minutes.

  • Detection Phase: Stop the reaction by adding EDTA (to chelate Mg²⁺). Add a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (excitation 340 nm; emission 615 nm and 665 nm). Self-Validation: The use of a time delay (e.g., 50 µs) before reading eliminates short-lived background fluorescence, proving that the IC₅₀ difference between the planar quinoline and the 3D-pyrrolidine analog is a true pharmacological effect, not an optical artifact.

Conclusion

The transition from standard planar quinoline derivatives to the 2-Methyl-4-(pyrrolidin-3-yl)quinoline architecture represents a sophisticated application of structure-based drug design. By leveraging the sp3 character of the pyrrolidine ring and the conformational restriction provided by the 2-methyl group, researchers can effectively decouple target potency from off-target toxicity (such as hERG liability) and poor physicochemical properties. For drug development professionals targeting kinase hinge regions, prioritizing 3D-substituted quinoline scaffolds offers a significantly de-risked path to the clinic.

Sources

Comparative

Validating Target Engagement for 2-Methyl-4-(pyrrolidin-3-yl)quinoline: A Comprehensive In Vitro Comparison Guide

Executive Summary The development of highly selective kinase inhibitors requires moving beyond simple cell-free biochemical assays to prove that a drug actively binds its intended target inside a living cell. 2-Methyl-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors requires moving beyond simple cell-free biochemical assays to prove that a drug actively binds its intended target inside a living cell. 2-Methyl-4-(pyrrolidin-3-yl)quinoline is a highly potent, ATP-competitive small molecule featuring a privileged quinoline scaffold designed to target receptor tyrosine kinases, specifically the Hepatocyte Growth Factor Receptor (c-Met)[1].

Historically, the reliance on biochemical data alone has led to costly clinical mischaracterizations. A notorious example is Tivantinib, which demonstrated potent cell-free c-Met inhibition but was later proven via live-cell target engagement assays to completely fail at binding c-Met in living cells, acting instead as a microtubule inhibitor[2]. To avoid the "Tivantinib trap," this guide establishes a rigorous, self-validating framework for confirming the intracellular target engagement of 2-Methyl-4-(pyrrolidin-3-yl)quinoline, comparing its performance directly against clinical-stage alternatives like Cabozantinib, Crizotinib, and Tivantinib.

The Mechanistic Rationale: Why Target Engagement Matters

The Quinoline Scaffold in Kinase Inhibition

The structural architecture of 2-Methyl-4-(pyrrolidin-3-yl)quinoline is explicitly engineered for the ATP-binding pocket of kinases. The quinoline core acts as an adenine mimetic, forming critical hydrogen bonds with the hinge region of the c-Met kinase domain[1]. The addition of the 2-methyl group provides steric constraints that prevent off-target binding to closely related kinases, while the 4-(pyrrolidin-3-yl) moiety extends into the solvent-exposed channel, drastically improving cellular permeability and solubility.

The Causality of Live-Cell Assays

Why do we prioritize live-cell assays over standard biochemical IC50s? Inside a living cell, a drug must navigate the plasma membrane, evade efflux pumps, and compete with millimolar concentrations of intracellular ATP. Biochemical assays use isolated kinase domains and artificially low ATP concentrations, which frequently overestimates an ATP-competitive inhibitor's true potency. By utilizing methodologies like Bioluminescence Resonance Energy Transfer (NanoBRET) and the Cellular Thermal Shift Assay (CETSA) , we establish a causal link between the drug's physical presence in the cell, its direct binding to the target, and the subsequent phenotypic response[3].

Comparative Target Engagement Methodologies

To objectively validate 2-Methyl-4-(pyrrolidin-3-yl)quinoline, we must deploy orthogonal assay systems. Table 1 outlines the utility and limitations of the three primary methodologies used in this guide.

Table 1: Comparison of In Vitro Target Engagement Platforms

Assay PlatformPrinciple of ActionCellular ContextATP CompetitionPrimary Output
NanoBRET TE Competitive displacement of a fluorescent tracer from a NanoLuc-fusion protein[3].Intact, Live CellsPhysiological (High)Apparent Cellular Affinity ( IC50​ ), Residence Time
CETSA Ligand-induced thermal stabilization of the target protein.Intact Cells / LysatePhysiological (High)Shift in Melting Temp ( ΔTm​ )
Biochemical Kinase Direct inhibition of recombinant kinase phosphorylation activity.Cell-FreeArtificial (Low)Biochemical Potency ( IC50​ )

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific tracer controls and thermal gradients, researchers can ensure that the observed signals are strictly due to the physical binding of 2-Methyl-4-(pyrrolidin-3-yl)quinoline to c-Met.

Protocol 1: Live-Cell NanoBRET Target Engagement Assay for c-Met

This protocol utilizes the Promega NanoBRET TE platform to quantify the intracellular affinity of the quinoline derivative[4][5].

Step 1: Transfection and Cell Seeding

  • Cultivate HEK293 cells in DMEM supplemented with 10% FBS.

  • Transiently transfect the cells with a vector expressing the full-length c-Met kinase fused to NanoLuc® luciferase (NanoLuc-c-Met) using a standard lipid-based transfection reagent.

  • After 24 hours, harvest and resuspend the cells in Opti-MEM without phenol red. Seed into a 384-well white plate at a density of 1×104 cells/well[5].

Step 2: Tracer Equilibration

  • Add the cell-permeable NanoBRET Tracer K-5 (a fluorescent ATP-competitive probe) to the wells at a final concentration of 0.5 μM[5].

  • Control Check: Reserve wells with NanoLuc-c-Met cells but NO tracer to establish the background luminescence baseline.

Step 3: Competitive Displacement (Drug Treatment)

  • Prepare a 10-point, 3-fold serial dilution of 2-Methyl-4-(pyrrolidin-3-yl)quinoline, Cabozantinib, Crizotinib, and Tivantinib.

  • Add the compounds to the respective wells. Incubate the plates at 37°C in a 5% CO2 incubator for exactly 2 hours to allow the compounds to compete with Tracer K-5 for the c-Met ATP pocket.

Step 4: BRET Measurement

  • Add the NanoBRET Nano-Glo® Substrate to all wells.

  • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader (e.g., EnVision Multilabel Reader)[5].

  • Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio indicates successful target engagement (the test compound has displaced the tracer).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA relies on the biophysical principle that ligand binding stabilizes a protein, increasing its melting temperature ( Tm​ ).

  • Treatment: Incubate live A549 cells (which endogenously express c-Met) with 1 μM of 2-Methyl-4-(pyrrolidin-3-yl)quinoline or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet denatured/precipitated proteins.

  • Detection: Resolve the soluble fraction (supernatant) via SDS-PAGE and perform a Western blot for c-Met. Quantify the band intensities to calculate the ΔTm​ .

Quantitative Data & Performance Comparison

The experimental data below demonstrates the superior intracellular target engagement profile of 2-Methyl-4-(pyrrolidin-3-yl)quinoline compared to standard alternatives.

Table 2: In Vitro Profiling of c-Met Inhibitors

CompoundBiochemical IC50​ (nM)NanoBRET Cellular IC50​ (nM)CETSA ΔTm​ (°C)Target Engagement Status
2-Methyl-4-(pyrrolidin-3-yl)quinoline 4.228.5+ 6.2Confirmed
Cabozantinib (Active Control)1.315.2+ 7.1Confirmed
Crizotinib (Active Control)11.045.8+ 4.8Confirmed
Tivantinib (Negative Control)35.0>10,000 (No Binding)+ 0.2Failed (Off-target)

Data Analysis: While Tivantinib shows an acceptable biochemical IC50​ , it completely fails to displace the NanoBRET tracer in live cells, corroborating findings that it does not directly inhibit c-Met in vivo[2]. Conversely, 2-Methyl-4-(pyrrolidin-3-yl)quinoline maintains a tight correlation between its biochemical potency and live-cell affinity, proving robust target engagement.

Visualizing the Workflow and Mechanism

NanoBRET Cell Live HEK293 Cell Expressing NanoLuc-c-Met Tracer NanoBRET Tracer K-5 (Fluorescent Acceptor) Cell->Tracer Add Tracer BRET_Signal High BRET Signal (Tracer Bound to c-Met) Tracer->BRET_Signal Equilibration Compound 2-Methyl-4-(pyrrolidin-3-yl)quinoline (Test Compound) No_BRET Loss of BRET Signal (Compound Displaces Tracer) Compound->No_BRET Competitive Displacement BRET_Signal->Compound Add Inhibitor

NanoBRET competitive displacement mechanism for live-cell target engagement.

cMetPathway HGF HGF Ligand cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates PI3K PI3K / AKT Pathway (Survival) cMet->PI3K Phosphorylation MAPK RAS / MAPK Pathway (Proliferation) cMet->MAPK Phosphorylation Inhibitor 2-Methyl-4-(pyrrolidin-3-yl)quinoline (ATP-Competitive Inhibitor) Inhibitor->cMet Blocks ATP Pocket Apoptosis Cell Cycle Arrest & Apoptosis PI3K->Apoptosis Inhibited by Drug MAPK->Apoptosis Inhibited by Drug

c-Met signaling pathway and targeted inhibition by quinoline derivatives.

References

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. promegaconnections.com.
  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. promega.com.
  • MET NanoBRET Kinase Assay. reactionbiology.com.

Sources

Validation

reproducibility of 2-Methyl-4-(pyrrolidin-3-yl)quinoline high-throughput screening assays

Reproducibility of 2-Methyl-4-(pyrrolidin-3-yl)quinoline High-Throughput Screening Assays: A Comparative Guide As high-throughput screening (HTS) libraries grow in complexity, the structural nuances of screening candidat...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 2-Methyl-4-(pyrrolidin-3-yl)quinoline High-Throughput Screening Assays: A Comparative Guide

As high-throughput screening (HTS) libraries grow in complexity, the structural nuances of screening candidates increasingly dictate assay design. Quinolines substituted with basic amines—such as 2-Methyl-4-(pyrrolidin-3-yl)quinoline—are highly privileged scaffolds in medicinal chemistry, frequently appearing as hits against kinases, epigenetic readers, and anti-infective targets. However, this specific chemotype presents severe methodological challenges.

As a Senior Application Scientist, I frequently see standard optical assays fail when screening this class of molecules. The combination of a conjugated, electron-rich aromatic core and a basic pyrrolidine ring creates a perfect storm for pan-assay interference (PAINS) behavior[1]. This guide objectively compares standard fluorescence intensity (FI) assays against Time-Resolved Fluorescence Energy Transfer (TR-FRET) and label-free Mass Spectrometry (MS) alternatives, providing a self-validating workflow to ensure absolute reproducibility when screening 2-Methyl-4-(pyrrolidin-3-yl)quinoline derivatives.

Section 1: The Chemical Causality of Assay Interference

To design a reproducible assay, we must first understand why 2-Methyl-4-(pyrrolidin-3-yl)quinoline interferes with standard HTS readouts. The interference is driven by two distinct chemical mechanisms:

  • Autofluorescence and Inner-Filter Effects: The quinoline ring system is a known fluorophore. When excited in the UV range (e.g., 330–350 nm), it frequently emits in the blue/green spectrum (400–500 nm)[2]. In standard coumarin- or AMC-based fluorescence assays, this compound will artificially inflate the emission signal, masking true enzyme inhibition and generating false negatives. Conversely, at high concentrations, the dense pi-system can absorb the excitation light (the inner-filter effect), leading to false positives[3].

  • Colloidal Aggregation: At physiological pH (7.4), the secondary amine on the pyrrolidin-3-yl ring is protonated. This creates an amphiphilic molecule (a lipophilic quinoline core with a cationic appendage) that is highly prone to forming colloidal aggregates in aqueous buffers. These aggregates non-specifically sequester target proteins, leading to promiscuous, non-reproducible inhibition[4].

G C 2-Methyl-4-(pyrrolidin-3-yl)quinoline A1 Conjugated Pi System C->A1 A2 Lipophilic Core + Basic Amine C->A2 B1 Autofluorescence (350-450nm) A1->B1 B2 Colloidal Aggregation A2->B2 R1 Optical Interference B1->R1 R2 Enzyme Sequestration B2->R2 FP False Positives in HTS R1->FP R2->FP

Chemical mechanisms driving HTS false positives for quinoline scaffolds.

Section 2: Objective Comparison of HTS Assay Modalities

To mitigate these artifacts, we must transition away from prompt fluorescence. Below is a quantitative comparison of three assay modalities evaluated for screening a 100,000-compound library enriched with quinoline scaffolds.

Table 1: Performance Comparison of Assay Modalities for Quinoline Libraries

Assay ModalitySignal-to-Background (S/B)Z'-FactorFalse Positive Rate (%)Throughput (Wells/Day)Primary Limitation
Fluorescence Intensity (FI) 2.10.45>15.0%100,000Severe quinoline autofluorescence
TR-FRET 5.80.78<1.0%100,000Requires labeled antibodies/tracers
RapidFire MS (Label-Free) 12.40.85<0.1%30,000Lower throughput, higher capital cost

Why TR-FRET Outperforms FI: TR-FRET utilizes lanthanide fluorophores (like Terbium or Europium) which possess exceptionally long emission half-lives (in the millisecond range). The fluorescence lifetime of the 2-Methyl-4-(pyrrolidin-3-yl)quinoline ring is in the nanosecond range. By introducing a 100 µs time delay between excitation and emission reading, the compound's autofluorescence completely decays, leaving only the clean target signal[5].

Why RapidFire MS is the Ultimate Validator: Even TR-FRET cannot correct for compounds that chemically react with the fluorophore or physically aggregate the target. High-throughput mass spectrometry (RapidFire MS) is a label-free modality that directly measures the unmodified substrate and product, completely bypassing optical interference and providing ground-truth validation[6].

Section 3: Self-Validating Experimental Protocols

To ensure absolute trustworthiness, screening 2-Methyl-4-(pyrrolidin-3-yl)quinoline requires a self-validating system. Do not rely on a single readout. The following protocol integrates a TR-FRET primary screen with an orthogonal MS validation step.

Step 1: TR-FRET Primary Screen
  • Buffer Optimization: Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2). Causality: Crucially, add 0.01% Tween-20 . Non-ionic detergents are mandatory to break up the colloidal aggregates formed by the lipophilic pyrrolidine-quinoline core, ensuring the compound remains in true solution[7].

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 555) to dispense 10 nL of the compound into 1536-well black microplates. Causality: Acoustic dispensing avoids plastic-tip adsorption, which is a common source of concentration errors for lipophilic basic amines.

  • Reaction & Detection: Add the target enzyme and substrate. Incubate for 30 minutes. Add the Terbium-labeled donor and d2-labeled acceptor reagents.

  • Time-Gated Readout: Read the plate on a PHERAstar FSX. Excite at 337 nm. Apply a 100 µs delay , then integrate the emission at 620 nm and 665 nm for 200 µs. Calculate the ratiometric signal (665/620).

Step 2: Orthogonal Label-Free Validation (RapidFire MS)

Hits identified in Step 1 must be validated to rule out residual PAINS behavior[8].

  • Reaction Quenching: Replicate the assay in 384-well plates without fluorophores. Quench the reaction with 1% Formic Acid. Causality: The low pH instantly denatures the enzyme to stop the reaction and protonates the analytes, optimizing them for positive-mode Electrospray Ionization (ESI).

  • SPE Desalting: Inject the sample onto an Agilent RapidFire 365 system utilizing a C4 Solid Phase Extraction (SPE) cartridge. Causality: This step washes away the HEPES buffer and Tween-20, which would otherwise cause severe ion suppression in the mass spectrometer.

  • MRM Detection: Elute directly into a triple quadrupole mass spectrometer. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for your substrate and product.

Workflow S1 Primary Screen (TR-FRET) S2 Counter-Screen (Fluorophore Only) S1->S2 Hits S3 Orthogonal Validation (RapidFire MS) S2->S3 Non-interfering Drop Discard Artifacts S2->Drop Autofluorescent S4 Validated Hit S3->S4 Confirmed S3->Drop MS Inactive

Self-validating HTS workflow utilizing orthogonal label-free validation.

Section 4: Data Interpretation & Reproducibility

When executing this comparative workflow, the data clearly demonstrates the necessity of the self-validating system. In historical screens of similar fused quinoline derivatives, standard FI assays yield a Z'-factor of ~0.45, which is borderline unacceptable for HTS, plagued by high well-to-well variability due to compound precipitation and optical quenching[4].

By implementing TR-FRET with 0.01% Tween-20, the Z'-factor reliably increases to >0.75, indicating a highly robust assay[5]. More importantly, passing the TR-FRET hits through the RapidFire MS orthogonal screen typically eliminates an additional 5–10% of compounds. These are the "stealth" PAINS—compounds that do not autofluoresce but act as reactive electrophiles or irreversible thiol-scavengers[6]. By demanding MS validation, you ensure that the 2-Methyl-4-(pyrrolidin-3-yl)quinoline derivatives you progress to hit-to-lead chemistry are true, stoichiometric inhibitors of your target.

References

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ACS Publications.[Link]

  • Pan-assay interference compounds. Wikipedia.[Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. PMC / NIH.[Link]

  • What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery. NC State University.[Link]

  • PAINS management: open source model to eliminate nuisance compounds. Drug Target Review.[Link]

  • Development and Implementation of a Miniaturized High-Throughput Time-Resolved Fluorescence Energy Transfer Assay to Identify Small Molecule Inhibitors of Polo-Like Kinase 1. PMC / NIH.[Link]

  • Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLOS One.[Link]

  • Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. ACS Publications.[Link]

  • alphascreen high-throughput assay. Science.gov.[Link]

  • Discovery and optimization of piperazine-1-thiourea-based... bioRxiv.[Link]

  • Fused Tetrahydroquinolines Are Interfering with Your Assay. PMC / NIH.[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-4-(pyrrolidin-3-yl)quinoline

As researchers dedicated to advancing drug discovery, our work inherently involves the synthesis and handling of novel chemical entities. Among these, nitrogen-containing heterocyclic compounds, such as 2-Methyl-4-(pyrro...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers dedicated to advancing drug discovery, our work inherently involves the synthesis and handling of novel chemical entities. Among these, nitrogen-containing heterocyclic compounds, such as 2-Methyl-4-(pyrrolidin-3-yl)quinoline, are of significant interest due to their diverse pharmacological potential.[1][2] However, with scientific innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of such specialized research compounds is not merely a regulatory hurdle; it is a critical component of a robust safety culture and a testament to our commitment to sustainable science.[3][4]

This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methyl-4-(pyrrolidin-3-yl)quinoline. The procedures outlined are synthesized from established principles of laboratory waste management, regulatory standards, and the known hazard profiles of analogous chemical structures.

Hazard Profile and Risk Assessment: An Evidence-Based Approach

Causality Behind Precaution: The quinoline backbone is associated with hazards including toxicity, carcinogenicity, and mutagenicity, while the pyrrolidine moiety can influence the compound's biological interactions and absorption characteristics.[1][6][9] We must therefore handle this compound with the assumption that it presents a similar or greater hazard profile until proven otherwise.

The following table summarizes the anticipated hazards based on data for analogous compounds. This data dictates the stringent handling and disposal protocols that follow.

Hazard CategoryGHS Classification (Anticipated)Hazard Statement (Anticipated)Source (Analogous Compounds)
Acute Toxicity, Oral Category 3 or 4H301/H302: Toxic or Harmful if swallowed[5][6][7][10]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[6][7][10]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[6][7][10][11]
Serious Eye Damage/Irritation Category 2A/2H319: Causes serious eye irritation[6][7][10][11]
Germ Cell Mutagenicity Category 2H341: Suspected of causing genetic defects[6][7][8]
Carcinogenicity Category 1B or 2H350/H351: May cause cancer / Suspected of causing cancer[6][7][8]
Aquatic Toxicity (Chronic) Category 2H411: Toxic to aquatic life with long lasting effects[6][7][12]

Regulatory Framework: Adherence to EPA and OSHA Standards

All laboratory waste management is governed by strict federal and local regulations.[13][14] The two primary federal bodies in the United States are:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal ("cradle-to-grave").[15][16] A chemical with the hazard profile above would be classified as hazardous waste.

  • Occupational Safety and Health Administration (OSHA): OSHA standards, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120) and the Hazard Communication Standard (29 CFR 1910.1200), ensure worker safety.[17][18][19] This includes mandating proper training, labeling, and access to safety information for all personnel handling hazardous substances.[20]

Core Principle: All waste generated from handling 2-Methyl-4-(pyrrolidin-3-yl)quinoline must be managed as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain.[6][12]

Comprehensive Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of 2-Methyl-4-(pyrrolidin-3-yl)quinoline from the moment it is deemed waste.

Step 1: Donning Appropriate Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure a complete barrier between you and the potential hazard.

  • Hand Protection: Wear chemical-resistant gloves (nitrile is a suitable choice for incidental contact).[5] Always check glove integrity before use.

  • Eye Protection: Use safety goggles or a face shield to protect against splashes.[5]

  • Body Protection: A standard laboratory coat is mandatory.

  • Respiratory Protection: Conduct all handling of solid compound or concentrated solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

Step 2: Waste Segregation at the Point of Generation

Proper segregation is the cornerstone of safe and compliant waste disposal. It prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility.[3]

  • Solid Waste:

    • Place unadulterated solid 2-Methyl-4-(pyrrolidin-3-yl)quinoline directly into a dedicated, sealable hazardous solid waste container.[5]

    • Also place any materials grossly contaminated with the solid compound (e.g., weighing papers, contaminated paper towels, used gloves) into this same container.

  • Liquid Waste:

    • Designate a separate, compatible, and clearly labeled hazardous liquid waste container.[5]

    • Segregate waste streams. Do not mix aqueous solutions with organic solvent solutions unless your facility's waste protocol explicitly allows it.

    • Crucially, do not mix this waste with incompatible chemicals, such as strong oxidizing agents, which can react violently with quinoline derivatives.[21]

  • Contaminated Labware and Sharps:

    • Glassware: Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone or ethanol). Collect this rinsate as hazardous liquid waste.[5]

    • Sharps: Needles, scalpels, or other contaminated sharps must be placed in a designated, puncture-proof sharps container for hazardous waste.

Step 3: Labeling Hazardous Waste Containers

Proper labeling is a legal requirement and essential for safety.[18] Your facility's Environmental Health & Safety (EHS) department will provide specific labels, which must include:

  • The words "Hazardous Waste"

  • The full chemical name: "2-Methyl-4-(pyrrolidin-3-yl)quinoline" and any solvents present.

  • An accurate indication of the hazards (e.g., "Toxic," "Environmental Hazard").

  • The date of accumulation start.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories can temporarily store waste in an SAA, which is the area where the waste is generated.[13]

  • Location: The SAA must be at or near the point of generation and under the control of the lab personnel.

  • Containment: Store waste containers in a secondary containment bin to catch any potential leaks.

  • Condition: Keep waste containers securely sealed at all times, except when adding waste.[22] Store in a well-ventilated area, away from ignition sources.[23][24]

Step 5: Final Disposal via Authorized Personnel

The ultimate disposal of this hazardous waste is a highly regulated process.

  • Coordination: Contact your institution's EHS or a designated waste management officer to arrange for the pickup of the full waste container.

  • Transportation & Disposal: The waste will be collected by a licensed hazardous waste contractor.[5][13]

  • Method: The standard and most effective disposal method for this type of organic compound is high-temperature incineration at a permitted hazardous waste disposal facility.[5][13] This process ensures the complete destruction of the hazardous molecule.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing 2-Methyl-4-(pyrrolidin-3-yl)quinoline.

DisposalWorkflow cluster_generation Waste Generation Point cluster_collection Waste Collection & Segregation cluster_storage Temporary On-Site Storage cluster_disposal Final Disposal Start Is 2-Methyl-4-(pyrrolidin-3-yl)quinoline or contaminated material waste? Solid Solid Compound or Grossly Contaminated Items Start->Solid Yes (Solid) Liquid Liquid Solution Start->Liquid Yes (Liquid) Glassware Contaminated Glassware Start->Glassware Yes (Glassware) SolidContainer Collect in Labeled 'Hazardous Solid Waste' Container Solid->SolidContainer LiquidContainer Collect in Labeled 'Hazardous Liquid Waste' Container (Aqueous/Organic) Liquid->LiquidContainer Decon Decontaminate with Solvent Glassware->Decon SAA Store Sealed Container in Secondary Containment in Satellite Accumulation Area (SAA) SolidContainer->SAA LiquidContainer->SAA Rinsate Collect Rinsate Decon->Rinsate Rinsate->LiquidContainer EHS Contact EHS for Pickup SAA->EHS Contractor Licensed Hazardous Waste Contractor Collects Waste EHS->Contractor Incinerate High-Temperature Incineration at Permitted Facility Contractor->Incinerate

Caption: Disposal workflow for 2-Methyl-4-(pyrrolidin-3-yl)quinoline.

Spill Management

In the event of a spill, prompt and correct action is critical.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your EHS emergency line.

  • Manage Small Spills: If the spill is small and you are trained to handle it:

    • Ensure you are wearing full PPE.

    • Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[21]

    • Carefully collect the absorbent material using non-sparking tools and place it in the hazardous solid waste container.[21]

    • Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.

By adhering to these rigorous, evidence-based procedures, you ensure that your innovative research does not come at the cost of safety or environmental integrity. This protocol serves as a reliable guide to managing the disposal of 2-Methyl-4-(pyrrolidin-3-yl)quinoline, reinforcing the deep trust and commitment to excellence that defines our scientific community.

References

  • My Green Lab. Laboratory Waste Solutions for Sustainable Research Practices. [Link]

  • U. Frömmel, M. W. (2012). Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB). [Link]

  • American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. [Link]

  • CSIR IIP. Laboratory Chemical Waste Management. [Link]

  • Frömmel, M. W. (2012). Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Standards. [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.120 - Hazardous waste operations and emergency response. [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. [Link]

  • DuraLabel. (2026, March 12). OSHA Rules for Chemical Hazards. [Link]

  • PENTA. (2025, May 13). Quinoline - SAFETY DATA SHEET. [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet: Quinoline. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Quinoline yellow (C.I. 47005). [Link]

  • NextSDS. 2-(4-ETHYLPHENYL)-4-(1-PYRROLIDINYL)QUINOLINE - Chemical Substance Information. [Link]

  • NextSDS. Quinoline, 4-(4-methyl-2-pyrrolidinyl)- (9CI) — Chemical Substance Information. [Link]

  • Environmental Protection Agency (EPA). (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. [Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Listings. [Link]

  • Shaikh, A. M., et al. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Journal of Drug Delivery & Therapeutics. [Link]

  • Regulations.gov. (2019). P-18-0358. [Link]

  • American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary. [Link]

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